molecular formula C28H32O8 B1251203 Arisugacin A

Arisugacin A

Numéro de catalogue B1251203
Poids moléculaire: 496.5 g/mol
Clé InChI: MIHBCQWIBJDVPX-JUDWXZBOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arisugacin A is an organic heterotetracyclic compound that is 4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-benzo[f]pyrano[4,3-b]chromene-1,11(5H)-dione substituted by 3,4-dimethoxyphenyl group at position 9 (the 4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as a metabolite, an antimicrobial agent, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a delta-lactone and an enone.

Applications De Recherche Scientifique

1. Potential Alzheimer's Disease Treatment

Arisugacin A has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine. This feature positions arisugacin A as a significant compound in the treatment of dementia diseases such as Alzheimer's disease (AD). The inhibition of AChE helps maintain acetylcholine concentrations, crucial for memory and cognitive functions. This aligns with the cholinergic deficiency hypothesis, which links AD to the loss of acetylcholine (Hsung & Cole, 2004).

2. Unique Mode of Action in Acetylcholinesterase Inhibition

A computational study suggests that arisugacin A is a dual binding site covalent inhibitor of AChE. This unique mode of action may serve as a basis for the development of Alzheimer's disease therapeutics, offering potential for both symptomatic treatment and long-term neuroprotection (Al-Rashid & Hsung, 2011).

3. Synthetic Approaches and Structural Analysis

The total synthesis of arisugacin A has been a significant area of research, providing insights into its structural and functional properties. Synthesis approaches have revealed its meroterpenoidal structure, a hybrid of polyketide and terpenoid, which is key to its bioactivity. Understanding the structure of arisugacin A is essential for exploring its therapeutic potential and for the creation of analogs (Sunazuka et al., 2002).

4. Exploration of Related Metabolites

Research has extended to related metabolites such as arisugacins C, D, and others, produced by certain Penicillium species. These compounds, while structurally related to arisugacin A, exhibit varying degrees of AChE inhibition. This exploration aids in understanding the structure-activity relationship of arisugacin compounds and their potential applications (Otoguro et al., 2000).

5. Broad Application in Bioactive Microbial Metabolite Synthesis

Arisugacin A is part of a broader category of bioactive microbial metabolites, which have significant pharmaceutical potential. The synthesis of these compounds is pivotal in creating novel treatments for various illnesses, including Alzheimer's disease. Arisugacin A's synthesis and analysis contribute to a larger framework of discovering and developing new medicines based on natural products (Sunazuka, Hirose, & Ōmura, 2008).

Propriétés

Nom du produit

Arisugacin A

Formule moléculaire

C28H32O8

Poids moléculaire

496.5 g/mol

Nom IUPAC

(1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione

InChI

InChI=1S/C28H32O8/c1-24(2)10-9-22(29)26(4)27(24,31)12-11-25(3)28(26,32)15-17-20(36-25)14-19(35-23(17)30)16-7-8-18(33-5)21(13-16)34-6/h7-10,13-14,31-32H,11-12,15H2,1-6H3/t25-,26+,27-,28-/m1/s1

Clé InChI

MIHBCQWIBJDVPX-JUDWXZBOSA-N

SMILES isomérique

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)(C(=O)C=CC3(C)C)C)O

SMILES canonique

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)C)O)C)C

Synonymes

arisugacin A

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arisugacin A
Reactant of Route 2
Reactant of Route 2
Arisugacin A
Reactant of Route 3
Arisugacin A
Reactant of Route 4
Arisugacin A
Reactant of Route 5
Reactant of Route 5
Arisugacin A
Reactant of Route 6
Reactant of Route 6
Arisugacin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.